molecular formula C17H15NO2 B10843235 4-((Naphthalen-2-ylamino)methyl)benzene-1,2-diol

4-((Naphthalen-2-ylamino)methyl)benzene-1,2-diol

Cat. No.: B10843235
M. Wt: 265.31 g/mol
InChI Key: QYMHAOZLKJHVDJ-UHFFFAOYSA-N
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Description

4-((naphthalen-2-ylamino)methyl)benzene-1,2-diol is an organic compound with the molecular formula C17H15NO2 It contains a naphthalene ring attached to a benzene ring through an aminomethyl linkage, with two hydroxyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((naphthalen-2-ylamino)methyl)benzene-1,2-diol typically involves the reaction of naphthalen-2-ylamine with benzene-1,2-diol under specific conditions. One common method is to use a condensation reaction where naphthalen-2-ylamine is reacted with formaldehyde and benzene-1,2-diol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete reaction and high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

4-((naphthalen-2-ylamino)methyl)benzene-1,2-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((naphthalen-2-ylamino)methyl)benzene-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((naphthalen-2-ylamino)methyl)benzene-1,2-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Catechol (benzene-1,2-diol): Similar structure but lacks the naphthalen-2-ylamino group.

    Resorcinol (benzene-1,3-diol): Different hydroxyl group positions.

    Hydroquinone (benzene-1,4-diol): Different hydroxyl group positions.

Uniqueness

4-((naphthalen-2-ylamino)methyl)benzene-1,2-diol is unique due to the presence of both naphthalene and benzene rings, along with the aminomethyl linkage. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill .

Properties

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

4-[(naphthalen-2-ylamino)methyl]benzene-1,2-diol

InChI

InChI=1S/C17H15NO2/c19-16-8-5-12(9-17(16)20)11-18-15-7-6-13-3-1-2-4-14(13)10-15/h1-10,18-20H,11H2

InChI Key

QYMHAOZLKJHVDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NCC3=CC(=C(C=C3)O)O

Origin of Product

United States

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